2',4,4,4'-Tetramethyl-1',2',3',4',4'A,6'-hexahydrospiro[cyclohexane-1,5'-pyrido[1,2-A]quinoline]-2,6-dione
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Overview
Description
2’,4,4,4’-Tetramethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[cyclohexane-1,5’-pyrido[1,2-A]quinoline]-2,6-dione is a complex organic compound with a unique spiro structure. This compound is characterized by its multiple methyl groups and a hexahydrospiro configuration, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4,4,4’-Tetramethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[cyclohexane-1,5’-pyrido[1,2-A]quinoline]-2,6-dione involves multiple steps, typically starting with the preparation of the cyclohexane and pyridoquinoline precursors. These precursors undergo a series of reactions, including cyclization and spiro formation, under controlled conditions. Common reagents used in these reactions include strong acids or bases, and the reactions are often carried out under inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2’,4,4,4’-Tetramethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[cyclohexane-1,5’-pyrido[1,2-A]quinoline]-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions are usually carried out under controlled temperatures and pressures, with the use of solvents like dichloromethane or ethanol to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2’,4,4,4’-Tetramethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[cyclohexane-1,5’-pyrido[1,2-A]quinoline]-2,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2’,4,4,4’-Tetramethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[cyclohexane-1,5’-pyrido[1,2-A]quinoline]-2,6-dione exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and inducing changes in gene expression. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: This compound shares the tetramethyl and cyclohexane features but lacks the spiro and pyridoquinoline structures.
2,2,6,6-Tetramethyl-4-piperidinone: Another tetramethyl compound, but with a different core structure and functional groups.
Uniqueness
What sets 2’,4,4,4’-Tetramethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[cyclohexane-1,5’-pyrido[1,2-A]quinoline]-2,6-dione apart is its unique spiro configuration and the combination of cyclohexane and pyridoquinoline structures. This gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H29NO2 |
---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
2,4,5',5'-tetramethylspiro[1,2,3,4,4a,6-hexahydrobenzo[c]quinolizine-5,2'-cyclohexane]-1',3'-dione |
InChI |
InChI=1S/C22H29NO2/c1-14-9-15(2)20-22(18(24)11-21(3,4)12-19(22)25)10-16-7-5-6-8-17(16)23(20)13-14/h5-8,14-15,20H,9-13H2,1-4H3 |
InChI Key |
WEOIUSWZPPNLHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2C3(CC4=CC=CC=C4N2C1)C(=O)CC(CC3=O)(C)C)C |
Origin of Product |
United States |
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